N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine
Overview
Description
N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is a compound known for its unique structure and properties. It is a diacrylamide derivative with a trioxa-tridecanediamine backbone, making it a versatile molecule in various chemical applications. This compound is particularly noted for its reactivity and stability, which makes it useful in a range of scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine typically involves the reaction of 4,7,10-trioxa-1,13-tridecanediamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylamide groups can participate in Michael addition reactions with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and acrylic acid derivatives.
Common Reagents and Conditions
Radical Polymerization: Initiated by radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Michael Addition: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Major Products
Addition Reactions: Various substituted amides depending on the nucleophile used.
Hydrolysis: Amine and acrylic acid derivatives.
Scientific Research Applications
N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and hydrogels.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for use in drug delivery systems due to its ability to form biocompatible hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent polymerization properties.
Mechanism of Action
The mechanism of action of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine primarily involves its ability to undergo polymerization and addition reactions. The acrylamide groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks can encapsulate other molecules, making the compound useful in drug delivery and other applications.
Comparison with Similar Compounds
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: A precursor in the synthesis of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine.
N,N’-Methylenebisacrylamide: Another diacrylamide compound used in polymer chemistry.
Diethylene glycol diacrylate: A diacrylate compound with similar polymerization properties.
Uniqueness
N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is unique due to its trioxa-tridecanediamine backbone, which imparts flexibility and hydrophilicity to the resulting polymers. This makes it particularly useful in applications requiring biocompatibility and water solubility, such as in biomedical devices and hydrogels.
Properties
IUPAC Name |
N-[3-[2-[2-[3-(prop-2-enoylamino)propoxy]ethoxy]ethoxy]propyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-3-15(19)17-7-5-9-21-11-13-23-14-12-22-10-6-8-18-16(20)4-2/h3-4H,1-2,5-14H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVUNPPLROIJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOCCOCCOCCCNC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1327169-86-7 | |
Details | Compound: 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |
Record name | 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1327169-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
328.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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